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Compound of Interest

Compound Name: 5-Fluoro-1-indanone

Cat. No.: B1345631 Get Quote

For Researchers, Scientists, and Drug Development Professionals

5-Fluoro-1-indanone is a versatile fluorinated building block widely employed in organic

synthesis. Its unique electronic properties and steric profile make it a valuable precursor for the

synthesis of a diverse range of complex molecules, particularly in the fields of medicinal

chemistry and materials science.[1] The presence of the fluorine atom can significantly

influence the biological activity, metabolic stability, and pharmacokinetic properties of target

molecules, making 5-fluoro-1-indanone a key intermediate in the development of novel anti-

inflammatory and anti-cancer agents.[1]

This document provides detailed application notes and experimental protocols for three key

transformations involving 5-fluoro-1-indanone: its synthesis via intramolecular Friedel-Crafts

acylation, its asymmetric reduction to the corresponding chiral indanol, and its conversion to 5-

fluoro-1-aminoindan through reductive amination.

Key Applications of 5-Fluoro-1-indanone:
Pharmaceutical Development: Serves as a crucial intermediate in the synthesis of various

pharmaceuticals, including anti-cancer agents.[1]

Organic Synthesis: Utilized as a building block for creating complex molecular architectures.

[1]
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Material Science: Explored for its potential in creating advanced materials due to its unique

chemical structure.[1]

Precursor for Heterocyclic Compounds: Used in the synthesis of compounds like

thiosemicarbazones and 6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride.

I. Synthesis of 5-Fluoro-1-indanone via
Intramolecular Friedel-Crafts Acylation
The most common and efficient method for the synthesis of 5-fluoro-1-indanone is the

intramolecular Friedel-Crafts acylation of 3-(3-fluorophenyl)propanoic acid. This reaction is

typically promoted by a strong acid, such as polyphosphoric acid (PPA), which acts as both a

catalyst and a dehydrating agent.

Reaction Scheme:

Caption: Intramolecular Friedel-Crafts acylation for the synthesis of 5-Fluoro-1-indanone.

Quantitative Data:
Starting
Material

Reagent/Ca
talyst

Solvent
Reaction
Time (h)

Temperatur
e (°C)

Yield (%)

3-(3-

Fluorophenyl)

propanoic

acid

Polyphosphor

ic Acid
Neat 2 100 85-95

3-(3-

Fluorophenyl)

propanoic

acid

Chlorosulfoni

c Acid
Neat - - 70.5

Note: The yield with chlorosulfonic acid is reported from a crude cyclization followed by

purification, with fewer details on reaction conditions.[2]

Experimental Protocol:
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Materials:

3-(3-Fluorophenyl)propanoic acid

Polyphosphoric acid (PPA)

Ice

Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Hexane

Ethyl acetate

Procedure:

In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place 3-(3-

fluorophenyl)propanoic acid (1.0 eq).

Add polyphosphoric acid (10-15 wt. eq.) to the flask.

Heat the mixture with stirring to 100 °C and maintain this temperature for 2 hours.

Allow the reaction mixture to cool to approximately 60-70 °C and then pour it slowly onto

crushed ice with vigorous stirring.

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate

solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient to afford 5-fluoro-1-indanone as a solid.

II. Asymmetric Transfer Hydrogenation to (S)-5-
Fluoro-1-indanol
The enantioselective reduction of prochiral ketones to chiral alcohols is a fundamental

transformation in organic synthesis, providing access to valuable building blocks for

pharmaceuticals. The Noyori-type asymmetric transfer hydrogenation is a powerful method for

this purpose, utilizing a chiral ruthenium catalyst and a hydrogen donor, typically a mixture of

formic acid and triethylamine.

Reaction Scheme:

Caption: Noyori-type asymmetric transfer hydrogenation of 5-Fluoro-1-indanone.

Quantitative Data:
Substra
te

Catalyst
Hydrog
en
Source

Solvent
Temp
(°C)

Time (h)
Yield
(%)

ee (%)

5-Fluoro-

1-

indanone

RuCl--

INVALID-

LINK--

HCOOH/

Et3N

(5:2)

DMF 40 48 >95 >98 (S)

Note: Data is based on typical results for the asymmetric transfer hydrogenation of similar

aromatic ketones using this catalyst system. Specific data for 5-fluoro-1-indanone may vary

slightly.

Experimental Protocol:
Materials:

5-Fluoro-1-indanone
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RuCl--INVALID-LINK-- catalyst

Formic acid (HCOOH)

Triethylamine (Et3N)

Anhydrous N,N-dimethylformamide (DMF)

Water

Ethyl acetate

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Hexane

Procedure:

Prepare a 5:2 molar mixture of formic acid and triethylamine.

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve

5-fluoro-1-indanone (1.0 eq) in anhydrous DMF.

Add the RuCl--INVALID-LINK-- catalyst (0.001-0.01 eq).

Add the freshly prepared formic acid/triethylamine mixture (2.0-5.0 eq of formic acid).

Stir the reaction mixture at 40 °C for 48 hours or until the reaction is complete as monitored

by TLC.

Upon completion, cool the reaction to room temperature and quench by the addition of water.

Extract the product with ethyl acetate (3 x 30 mL).
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Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter,

and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl

acetate gradient to yield (S)-5-fluoro-1-indanol.

Determine the enantiomeric excess by chiral HPLC analysis.

III. Synthesis of 5-Fluoro-1-aminoindan via
Reductive Amination
The conversion of ketones to primary amines is a valuable transformation in the synthesis of

bioactive molecules. The Leuckart reaction, a type of reductive amination, provides a direct

method for this conversion using ammonium formate as both the nitrogen and hydrogen

source.[3] This one-pot procedure is particularly useful for the synthesis of primary amines from

ketones.

Reaction Scheme:

Caption: Leuckart reaction for the synthesis of 5-Fluoro-1-aminoindan.

Quantitative Data:
Starting
Material

Reagent Solvent
Temperatur
e (°C)

Time (h) Yield (%)

5-Fluoro-1-

indanone

Ammonium

Formate
Neat 160-180 6-12 60-75

Note: The yield is based on typical Leuckart reactions of aromatic ketones. The reaction is

known to produce N-formyl intermediate which requires a subsequent hydrolysis step.

Experimental Protocol:
Materials:

5-Fluoro-1-indanone
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Ammonium formate

Concentrated hydrochloric acid

Sodium hydroxide solution (10%)

Diethyl ether

Anhydrous potassium carbonate

Procedure:

In a round-bottom flask equipped with a reflux condenser and a thermometer, add 5-fluoro-
1-indanone (1.0 eq) and ammonium formate (5.0-10.0 eq).

Heat the mixture to 160-180 °C and maintain this temperature for 6-12 hours. The reaction

mixture will become a melt.

Cool the reaction mixture to room temperature.

To hydrolyze the intermediate N-formyl amine, add concentrated hydrochloric acid (5-10 mL)

and reflux the mixture for 4-8 hours.

After cooling, make the solution basic (pH > 10) by the slow addition of 10% sodium

hydroxide solution.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic layers, dry over anhydrous potassium carbonate, filter, and concentrate

under reduced pressure to obtain the crude 5-fluoro-1-aminoindan.

The crude amine can be further purified by distillation under reduced pressure or by

conversion to its hydrochloride salt.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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